molecular formula C7H11ClN4 B3330123 3,4-Diaminobenzimidamide hydrochloride CAS No. 66717-58-6

3,4-Diaminobenzimidamide hydrochloride

Cat. No.: B3330123
CAS No.: 66717-58-6
M. Wt: 186.64 g/mol
InChI Key: NALOATHCWHOMCS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 3,4-Diaminobenzimidamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzimidazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3,4-Diaminobenzimidamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 3,4-Diaminobenzimidamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. The compound’s structure allows it to participate in a range of reactions, influencing its activity and applications .

Comparison with Similar Compounds

  • 3,4-Diaminobenzimidamide
  • 3,3′-Dichloro-4,4′-diaminodiphenyl methane
  • Benzydamine

Comparison: 3,4-Diaminobenzimidamide hydrochloride is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. For instance, while 3,3′-Dichloro-4,4′-diaminodiphenyl methane is used in different contexts, this compound’s solubility in organic solvents and its specific reactivity make it particularly valuable in organic synthesis .

Properties

IUPAC Name

3,4-diaminobenzenecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,8-9H2,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALOATHCWHOMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 4-amino-3-nitrobenzamidine monohydrochloride (15 g, 69 mmol) and Pearlman's catalyst [Pd(OH)2, 1.0 g, 7.12 mmol) in methanol (200 mL) was shaken under hydrogen atmosphere 50 psi for 1.5 h. The suspension was filtered through Celite and the filtrate was added dropwise to anhydrous diethyl ether (400 mL) to precipitate 3,4-diaminobenzamidine monohydrochloride as a tan solid.
Quantity
15 g
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0 (± 1) mol
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200 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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